molecular formula C20H21F2N5O2S B10929233 N-[4-(difluoromethoxy)-2-methylphenyl]-2-{[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}acetamide

N-[4-(difluoromethoxy)-2-methylphenyl]-2-{[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B10929233
M. Wt: 433.5 g/mol
InChI Key: SCQMOTSVJPOXKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-[4-(Difluoromethoxy)-2-methylphenyl]-2-{[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-pyrimidinyl]sulfanyl}acetamide is a complex organic compound with significant potential in various fields of scientific research. This compound features a difluoromethoxy group, a methylphenyl group, a pyrazolyl group, and a pyrimidinyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-(Difluoromethoxy)-2-methylphenyl]-2-{[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-pyrimidinyl]sulfanyl}acetamide involves multiple steps, including the formation of key intermediates and their subsequent coupling. The difluoromethoxy group can be introduced through difluoromethylation reactions, which have seen significant advancements in recent years . The pyrazolyl and pyrimidinyl groups are typically synthesized through standard organic synthesis techniques, such as cyclization reactions and nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N~1~-[4-(Difluoromethoxy)-2-methylphenyl]-2-{[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-pyrimidinyl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N~1~-[4-(Difluoromethoxy)-2-methylphenyl]-2-{[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-pyrimidinyl]sulfanyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-[4-(Difluoromethoxy)-2-methylphenyl]-2-{[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-pyrimidinyl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes. The pyrazolyl and pyrimidinyl groups can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-[4-(Trifluoromethoxy)-2-methylphenyl]-2-{[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-pyrimidinyl]sulfanyl}acetamide
  • N~1~-[4-(Methoxy)-2-methylphenyl]-2-{[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-pyrimidinyl]sulfanyl}acetamide

Uniqueness

N~1~-[4-(Difluoromethoxy)-2-methylphenyl]-2-{[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-pyrimidinyl]sulfanyl}acetamide is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications.

Properties

Molecular Formula

C20H21F2N5O2S

Molecular Weight

433.5 g/mol

IUPAC Name

N-[4-(difluoromethoxy)-2-methylphenyl]-2-[4-(1-ethyl-3-methylpyrazol-4-yl)pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C20H21F2N5O2S/c1-4-27-10-15(13(3)26-27)17-7-8-23-20(25-17)30-11-18(28)24-16-6-5-14(9-12(16)2)29-19(21)22/h5-10,19H,4,11H2,1-3H3,(H,24,28)

InChI Key

SCQMOTSVJPOXKN-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)C2=NC(=NC=C2)SCC(=O)NC3=C(C=C(C=C3)OC(F)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.